molecular formula C17H24N2O6S B8153052 3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid

3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid

Cat. No.: B8153052
M. Wt: 384.4 g/mol
InChI Key: MLXURELZEMCRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the Boc-protected piperidine with a sulfonyl chloride derivative.

    Coupling with Benzoic Acid: The final step involves coupling the sulfonamide intermediate with benzoic acid or its derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., NaI, KBr) and bases (e.g., NaOH, KOH) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions, particularly those involving sulfonamide linkages.

    Industry: The compound may be used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity and stability. Additionally, the Boc-protected piperidine ring can be selectively deprotected under acidic conditions, allowing for controlled release of the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is similar in structure but has a different position for the piperidine ring attachment.

    2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid:

    4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Used as a semi-flexible linker in PROTAC development.

Uniqueness

3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-9-5-7-13(11-19)18-26(23,24)14-8-4-6-12(10-14)15(20)21/h4,6,8,10,13,18H,5,7,9,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXURELZEMCRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.